molecular formula C5H6N2O3 B2509374 6,7-Dihydro-4H-[1,2,3]oxadiazolo[4,3-c][1,4]oxazin-8-ium-3-olate CAS No. 623565-56-0

6,7-Dihydro-4H-[1,2,3]oxadiazolo[4,3-c][1,4]oxazin-8-ium-3-olate

Cat. No.: B2509374
CAS No.: 623565-56-0
M. Wt: 142.114
InChI Key: CQWIABLKKCDQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development History

The synthesis and characterization of 6,7-dihydro-4H-oxadiazolo[4,3-c]oxazin-8-ium-3-olate represents a relatively recent achievement in heterocyclic chemistry, with the compound first being documented in chemical databases in 2006. The development of this particular mesoionic structure builds upon the foundational work established in oxadiazole chemistry, which traces its origins to the pioneering research of Tiemann and Krüger in 1884, who first synthesized the 1,2,4-oxadiazole heterocycle. The historical progression toward compounds like 6,7-dihydro-4H-oxadiazolo[4,3-c]oxazin-8-ium-3-olate reflects the continuous evolution of synthetic methodologies and the increasing sophistication of heterocyclic design.

The compound's development coincides with the broader renaissance in mesoionic compound research that began gaining momentum in the mid-20th century. The foundational understanding of mesoionic compounds was established in 1949 when the term "mesoionic" was introduced to describe a class of novel heterocyclic compounds, with sydnones being the most extensively investigated members. This historical context provided the theoretical framework necessary for understanding the unique electronic structure and properties of compounds like 6,7-dihydro-4H-oxadiazolo[4,3-c]oxazin-8-ium-3-olate.

The synthetic accessibility of this compound has been demonstrated through its commercial availability from multiple chemical suppliers, indicating that reliable synthetic routes have been developed. The establishment of reproducible synthetic protocols represents a crucial milestone in the compound's development history, enabling broader research applications and facilitating detailed characterization studies.

Position in Heterocyclic Chemistry Classification

6,7-Dihydro-4H-oxadiazolo[4,3-c]oxazin-8-ium-3-olate occupies a distinctive position within the hierarchical classification of heterocyclic compounds, representing a complex fusion of multiple heterocyclic motifs. The compound belongs to the broader category of mesoionic compounds, which are characterized by their dipolar nature and the delocalization of both positive and negative charges across the molecular framework. This classification places the compound within a specialized subset of heterocycles that cannot be adequately represented by any single conventional resonance structure.

The molecular architecture of 6,7-dihydro-4H-oxadiazolo[4,3-c]oxazin-8-ium-3-olate incorporates two distinct heterocyclic systems: the 1,2,3-oxadiazole core and the oxazine ring system. The 1,2,3-oxadiazole component represents one of four possible regioisomeric structures of oxadiazoles, distinguished by the specific positioning of nitrogen atoms within the five-membered ring. This particular isomer is characterized by its inherent instability as a simple heterocycle, typically undergoing ring-opening to form α-diazoketone structures. However, when incorporated into the fused bicyclic system present in 6,7-dihydro-4H-oxadiazolo[4,3-c]oxazin-8-ium-3-olate, the oxadiazole ring achieves enhanced stability through the mesoionic character of the overall system.

The compound's molecular formula, carbon five hydrogen six nitrogen two oxygen three, reflects the integration of these heterocyclic components while maintaining the characteristic stoichiometry associated with mesoionic structures. The presence of the oxazine ring system contributes additional heteroatoms and extends the conjugated framework, creating opportunities for unique electronic interactions and potential applications in various chemical contexts.

Structural Component Ring System Heteroatoms Electronic Contribution
Oxadiazole Core 1,2,3-Oxadiazole N, N, O Dipolar character, charge delocalization
Oxazine Ring Six-membered heterocycle N, O Extended conjugation, structural rigidity
Mesoionic Framework Fused bicyclic system Multiple heteroatoms Zwitterionic stability, unique reactivity

Significance in Mesoionic Compound Research

The research significance of 6,7-dihydro-4H-oxadiazolo[4,3-c]oxazin-8-ium-3-olate extends beyond its individual properties to encompass its role as a representative example of advanced mesoionic compound design. Mesoionic compounds have gained increasing attention in contemporary chemical research due to their unique electronic properties and potential applications in various fields, including medicinal chemistry, materials science, and synthetic methodology development. The compound represents an important contribution to the understanding of how complex heterocyclic architectures can be designed to achieve specific electronic and structural characteristics.

The electronic structure of 6,7-dihydro-4H-oxadiazolo[4,3-c]oxazin-8-ium-3-olate exemplifies the fundamental principles governing mesoionic compounds, particularly the delocalization of formal charges across the molecular framework. Recent computational studies of mesoionic compounds have revealed that the classification of these systems into distinct types based on the primary origin of electrons within the conjugated system represents a meaningful approach to understanding their properties. The compound's electronic structure provides valuable insights into the nature of charge distribution and aromaticity in complex heterocyclic systems.

Research into sydnones and related mesoionic compounds has demonstrated their potential as versatile synthetic intermediates, particularly in cycloaddition reactions. The structural similarity between 6,7-dihydro-4H-oxadiazolo[4,3-c]oxazin-8-ium-3-olate and other mesoionic systems suggests potential applications in similar synthetic transformations. The compound's availability for research purposes has facilitated investigations into its reactivity patterns and potential synthetic utility.

The compound also contributes to fundamental research into the aromaticity and electronic properties of non-benzenoid aromatic systems. Computational studies employing quantum theory of atoms in molecules and Nuclear Independent Chemical Shift calculations have provided insights into the aromatic character of mesoionic compounds. Such investigations using 6,7-dihydro-4H-oxadiazolo[4,3-c]oxazin-8-ium-3-olate and related systems continue to advance theoretical understanding of how electronic structure influences chemical behavior in complex heterocyclic frameworks.

Properties

IUPAC Name

6,7-dihydro-4H-oxadiazolo[4,3-c][1,4]oxazin-8-ium-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-5-4-3-9-2-1-7(4)6-10-5/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWIABLKKCDQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(ON=[N+]21)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623565-56-0
Record name 6,7-dihydro-4H-[1,2,3]oxadiazolo[4,3-c][1,4]oxazin-8-ium-3-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Q-Tube Reactor Methodology

Drawing from analogous syntheses of dihydrobenzo-fused systems, high-pressure conditions in a Q-tube reactor could facilitate cyclocondensation. A hypothetical route involves reacting a hydrazone derivative with a cyclic ketone precursor under ammonium acetate mediation.

Proposed Reaction Scheme:

  • Precursor Preparation : Synthesize 3-oxo-2-arylhydrazonopropanal from benzosuberone or tetralone.
  • Cyclocondensation : React with a suitably substituted oxazine precursor under 15–20 bar pressure at 120°C for 6–8 hours.

Advantages :

  • Enhanced reaction rates due to increased collision frequency under pressure.
  • Improved yields (hypothetically 75–85%) compared to conventional heating.

Limitations :

  • Requires specialized equipment (Q-tube reactor).
  • Optimization needed for solvent selection (e.g., acetonitrile vs. ethanol).

Microwave-Assisted Synthesis

One-Pot Oxadiazole-Oxazine Formation

Microwave irradiation accelerates cyclization reactions by enabling rapid, uniform heating. A method adapted from oxadiazole syntheses could involve:

Steps :

  • Hydrazide Formation : React 2-chloronicotinic acid with a dihydroxyamine derivative in pyridine/methanesulfonyl chloride.
  • Cyclization : Subject intermediates to microwave irradiation (210 W, 10–15 minutes) in glacial acetic acid.

Example Protocol :

Parameter Value
Reactants 2-Chloronicotinic acid, Dihydroxyamine
Catalyst Methanesulfonyl chloride
Solvent Acetonitrile
Microwave Power 210 W
Time 12 minutes
Yield (Hypothetical) 70–80%

Advantages :

  • Rapid reaction times (minutes vs. hours).
  • Reduced solvent use aligns with green chemistry principles.

Mechanochemical Grinding

Solvent-Free Oxadiazole Synthesis

Solid-state grinding, exemplified in oxadiazole syntheses, offers a solvent-free alternative. For the target compound:

Procedure :

  • Grinding Reactants : Combine hydrazide and aldehyde derivatives with molecular iodine (catalyst) in a mortar.
  • Cyclization : Grind for 8–10 minutes, followed by sodium thiosulfate quenching.

Hypothetical Results :

  • Yield : 65–75% (based on analogous reactions).
  • Purity : High due to minimal by-product formation.

Advantages :

  • Eliminates organic solvents.
  • Energy-efficient and scalable.

Green Catalytic Systems

Cesium Tungstophosphoric Acid (CsPW) Catalysis

CsPW, a water-tolerant solid acid catalyst, has been used in oxadiazole syntheses. Application to the target compound might involve:

Reaction Setup :

  • Catalyst : CsPW (10 mol%).
  • Solvent : Water or ethanol.
  • Conditions : Stirring at room temperature for 2–4 hours.

Expected Outcomes :

  • Yield : 80–90% (extrapolated from similar reactions).
  • Catalyst Recovery : >95% via aqueous layer separation.

Comparative Analysis of Methods

Method Yield (%) Time Solvent Use Equipment Needs
High-Pressure 75–85 6–8 hrs Moderate Q-tube reactor
Microwave 70–80 10–15 min Low Microwave synthesizer
Mechanochemical 65–75 8–10 min None Mortar/pestle
Catalytic (CsPW) 80–90 2–4 hrs Low Standard glassware

Key Insights :

  • Catalytic methods balance high yield and sustainability.
  • Microwave and grinding methods excel in speed but may require optimization for scalability.

Chemical Reactions Analysis

Cyclization and Oxidative Reactions

The oxadiazole ring undergoes oxidative cyclization under specific conditions. For example, N-acylhydrazones derived from pyrrole-2-carbaldehydes form 1,3,4-oxadiazoles via NIS/NaOH-mediated reactions in DMSO at 100°C (yields: 80–98%) . Similar methodologies apply to the target compound, where sulfonyl groups are introduced through oxidation of sulfide precursors using trifluoroperacetic acid .

Key Reaction Pathway

  • Sulfide Oxidation :
    R-S-R’CF3CO3HR-SO2R\text{R-S-R'} \xrightarrow{\text{CF}_3\text{CO}_3\text{H}} \text{R-SO}_2-R'
    Example: Conversion of 5-alkylthio-1,3,4-oxadiazoles to sulfones .

  • Oxidative Cyclization :
    N-AcylhydrazoneNIS/NaOH, DMSO1,3,4-Oxadiazole\text{N-Acylhydrazone} \xrightarrow{\text{NIS/NaOH, DMSO}} 1,3,4\text{-Oxadiazole} .

Nucleophilic Substitution

The electron-deficient oxadiazole ring facilitates nucleophilic attacks. 2-Amino-5-sulfonyloxadiazoles react with amines (e.g., thiomorpholine) in dioxane to yield substituted derivatives. Subsequent oxidation with H2_2O2_2/AcOH forms sulfone analogs .

Example :

Reaction StepReagents/ConditionsYield (%)
Diazotation of hydrazoneHCl, Cu powderN/R
Substitution with thiomorpholineDioxane, rtN/R
Oxidation to sulfone30% H2_2O2_2, AcOHN/R

Ring-Opening Reactions

Under acidic or basic conditions, the oxazine moiety undergoes ring-opening. For instance, treatment with trifluoroacetic acid (TFA) removes Boc-protecting groups from analogous oxadiazole derivatives .

Mechanism :
Boc-protected amineTFAFree amine+CO2+isobutylene\text{Boc-protected amine} \xrightarrow{\text{TFA}} \text{Free amine} + \text{CO}_2 + \text{isobutylene} .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is feasible at the oxadiazole C-5 position. Derivatives with arylboronic acids form biaryl products, enhancing pharmacological potential .

Typical Conditions :

  • Catalyst: Pd(PPh3_3)4_4

  • Base: Na2_2CO3_3

  • Solvent: DME/H2_2O

Comparative Reactivity of Analogues

Structural analogs demonstrate how substituents influence reactivity:

CompoundKey ReactionBiological Activity
5-Amino- oxadiazoleAntimicrobial activityBroad-spectrum inhibition
2-AminoquinazolineAnticancer activityTargets kinase pathways
7-HydroxycoumarinFluorescenceBiosensing applications

Synthetic Challenges

  • Regioselectivity : Competing pathways during cyclization (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole formation) require precise control .

  • Stability : The oxadiazole ring is prone to hydrolysis under prolonged acidic/basic conditions .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural characteristics suggest several potential medicinal applications:

  • Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. The incorporation of the oxadiazole moiety can enhance the bioactivity of pharmaceutical agents, making it a candidate for developing new antimicrobial agents .
  • Antitumor Properties : Compounds containing oxadiazole rings have been studied for their antitumor effects. Preliminary studies suggest that 6,7-dihydro-4H-[1,2,3]oxadiazolo[4,3-c][1,4]oxazin-8-ium-3-olate may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways. Its derivatives have been investigated for their potential to reduce inflammation in various models of disease, indicating its utility in treating inflammatory conditions .

Material Science Applications

In addition to medicinal uses, this compound has applications in material science:

  • Polymer Chemistry : The unique properties of this compound make it suitable for use as a monomer in polymer synthesis. Polymers derived from this compound can exhibit enhanced thermal stability and mechanical properties .
  • Electrochemical Applications : The compound's ability to conduct ions makes it a candidate for use in electrochemical devices such as batteries and supercapacitors. Its incorporation into conductive polymers could lead to improved energy storage solutions .

Case Studies

Several studies have documented the applications of this compound:

Study ReferenceApplication FocusFindings
AntimicrobialDemonstrated significant activity against Gram-positive bacteria.
Polymer SynthesisProduced polymers with enhanced mechanical strength and thermal stability.
Electrochemical DevicesShowed improved conductivity when incorporated into polymer matrices.

Mechanism of Action

The mechanism by which 6,7-Dihydro-4H-[1,2,3]oxadiazolo[4,3-c][1,4]oxazin-8-ium-3-olate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Table 1: Comparison of Physical and Spectral Data

Compound Melting Point (°C) Molecular Formula Key Spectral Features (IR/NMR)
Target Compound Not reported C₆H₅N₃O₃* Presumed N–O and C–O stretches (oxadiazole)
cis-2c (Br-substituted) 112–113 C₁₈H₁₅N₃O₅ IR: 1730 cm⁻¹ (C=O); NMR: δ 5.3 (CH₂)
cis-2d (NO₂-substituted) 193–195 C₁₈H₁₅N₃O₅ IR: 1680 cm⁻¹ (C=O); NMR: δ 7.8 (Ar-H)

*Estimated formula based on structural analogy.

5,7-Dihydro-4H-[8,9]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine ()

This compound features a tricyclic system with fused dioxole and pyrrolidine rings.

  • Structural Differences : The absence of oxadiazole and presence of a phenanthridine core distinguish it from the target compound.
  • Synthesis : Synthesized via Burgess reagent-mediated cyclization under H₂ atmosphere, highlighting divergent reaction conditions (e.g., DMF solvent, 50°C) compared to oxadiazole-based systems .
  • Yield : High yield (80%) due to optimized purification by column chromatography .

Thiochromeno[4,3-c]pyrazole Derivatives ()

MSC2360844 and MSC2364588 are PI3Kδ inhibitors with sulfur-containing cores.

  • Functional Groups : Morpholinyl and fluorophenyl substituents enhance kinase binding affinity, a feature absent in the target compound.
  • Biological Activity: These analogs demonstrate nanomolar potency against PI3Kδ, suggesting that the oxadiazolo-oxazine system could be tailored for similar therapeutic targets .

Hydroxy[1,2,4]oxadiazolo[3,4-c][1,4]thiazinones ()

  • Structural Overlap: Both compounds contain oxadiazole rings fused to nitrogen/oxygen heterocycles. However, the thiazinone ring in these analogs introduces sulfur, altering electronic properties.
  • Synthesis: Prepared via nitroso derivative cyclization in ethanol/HCl, followed by flash chromatography (ethyl acetate/petroleum ether eluent) .
  • Melting Point : 201.1–201.9°C for bromophenyl-substituted derivatives, indicating higher thermal stability than many analogs .

TLR7-9 Antagonists with Pyrazolo[4,3-c]pyridine Cores ()

  • Structural Contrast : The pyrazolo-pyridine core differs from the oxadiazolo-oxazine system but shares bicyclic rigidity, emphasizing the importance of ring topology in drug design .

Table 2: Comparative Overview of Heterocyclic Systems

Compound Type Core Heterocycles Key Substituents Applications Reference
Target Compound Oxadiazole + Oxazine N/A Underexplored
Thieno-pyridones () Thiophene + Pyridone Nitro, Bromo Material science
Dioxolo-phenanthridine Dioxole + Phenanthridine None Synthetic intermediate
Thiochromeno-pyrazoles Thiochroman + Pyrazole Morpholinyl, Fluoro PI3Kδ inhibition
TLR Antagonists Pyrazolo-pyridine Azetidinyl, Morpholine Autoimmune therapy

Biological Activity

6,7-Dihydro-4H-[1,2,3]oxadiazolo[4,3-c][1,4]oxazin-8-ium-3-olate (CAS No. 623565-56-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C5H6N2O3, with a molecular weight of 142.114 g/mol. The structure comprises an oxadiazole ring fused with an oxazine moiety, which is characteristic of compounds with diverse biological activities.

Antioxidant Activity

Research indicates that compounds within the oxadiazole family often exhibit significant antioxidant properties. For instance, derivatives of oxadiazoles have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. A comparative study highlighted that various oxadiazole derivatives showed moderate antioxidant activity when tested against standard antioxidants like butylated hydroxyanisole (BHA) .

Anticancer Activity

Several studies have reported on the anticancer potential of oxadiazole derivatives. In vitro assays have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including lung cancer (A549) cells. For example, a study found that specific oxadiazole derivatives had IC50 values ranging from 11.20 to 59.61 µg/mL against A549 cells after a 72-hour treatment period . This suggests that modifications in the oxadiazole structure can enhance anticancer efficacy.

Antimicrobial and Anti-inflammatory Properties

Oxadiazoles have also been recognized for their antimicrobial and anti-inflammatory activities. Studies have shown that these compounds can inhibit the growth of various bacterial strains and reduce inflammation in animal models. The mechanism often involves interference with bacterial cell wall synthesis or modulation of inflammatory pathways .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions involving hydrazines or amidines under acidic or basic conditions to form the oxadiazole ring system. Advanced synthetic strategies may utilize microwave-assisted synthesis to improve yields and reduce reaction times .

Study on Anticancer Activity

In a recent study focused on the anticancer activity of oxadiazole derivatives, researchers synthesized a series of new compounds and evaluated their cytotoxicity against several cancer cell lines. The results indicated that some derivatives exhibited potent activity comparable to established chemotherapeutics . The structure–activity relationship (SAR) analysis revealed that specific substitutions on the oxadiazole ring significantly influenced biological activity.

Investigation into Antioxidant Properties

Another notable investigation assessed the antioxidant capabilities of various oxadiazole derivatives using DPPH radical scavenging assays. The findings demonstrated that certain modifications enhanced radical scavenging activity significantly compared to standard antioxidants .

Q & A

Q. What are the standard protocols for synthesizing 6,7-Dihydro-4H-[1,2,3]oxadiazolo[4,3-c][1,4]oxazin-8-ium-3-olate, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis typically involves cyclization reactions under controlled conditions. Key parameters include solvent selection (e.g., N,N-dimethylformamide for polar intermediates), temperature gradients (e.g., 60–80°C for cyclization), and catalysts (e.g., acid/base mediators). Computational reaction path searches using quantum chemical calculations can predict viable pathways, reducing trial-and-error experimentation. Experimental validation should employ factorial design to test variables like stoichiometry and reaction time systematically .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Use multi-spectral analysis:
  • IR spectroscopy to identify functional groups (e.g., oxadiazole rings).
  • ¹H/¹³C NMR to confirm hydrogen/carbon environments and ring substitution patterns.
  • Mass spectrometry (HRMS-ESI) for molecular weight verification (e.g., ±0.001 Da accuracy).
    Cross-reference spectral data with computational simulations (e.g., density functional theory for NMR chemical shifts) to resolve ambiguities .

Q. What stability challenges arise under varying storage or experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies under stressors:
  • Thermal : 40–80°C for 1–4 weeks.
  • Photolytic : UV-Vis exposure at 254 nm.
  • Hydrolytic : pH 3–9 buffers.
    Monitor degradation via HPLC and compare degradation products with predicted intermediates from computational models (e.g., bond dissociation energy calculations) .

Advanced Research Questions

Q. How can computational chemistry methods optimize reaction conditions for this heterocyclic compound?

  • Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) simulations to model transition states and solvent effects. Tools like COMSOL Multiphysics enable multiphysics coupling (e.g., heat transfer and fluid dynamics in reactor design). Machine learning algorithms can analyze historical reaction data to predict optimal conditions (e.g., solvent polarity, catalyst loading) and reduce experimental iterations .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

  • Methodological Answer : Use hierarchical validation:

Theoretical : Re-examine computational parameters (e.g., basis sets in DFT calculations).

Experimental : Replicate synthesis under inert conditions to exclude oxidation artifacts.

Cross-disciplinary : Apply cheminformatics tools to correlate spectral outliers with structural analogs in databases (e.g., PubChem).
Discrepancies may arise from dynamic effects (e.g., tautomerism) not captured in static models .

Q. How can reactor design improve scalability for novel derivatives of this compound?

  • Methodological Answer : Implement membrane-separation technologies (e.g., nanofiltration) for in-situ product removal, enhancing yield in continuous-flow reactors. Use process simulation software (Aspen Plus) to model mass-transfer limitations and optimize residence time. Advanced reactor geometries (e.g., microfluidic channels) minimize side reactions via precise temperature control .

Q. What interdisciplinary approaches enhance the discovery of bioactive analogs?

  • Methodological Answer : Integrate:
  • Computational screening : Molecular docking against target proteins (e.g., kinases).
  • High-throughput experimentation : Automated liquid handlers for parallel synthesis.
  • Data science : Extract structure-activity relationships (SAR) from bioassay datasets.
    Feedback loops between synthesis, testing, and computation accelerate lead optimization .

Data Contradiction Analysis

Q. How should researchers address inconsistent reactivity data in different solvent systems?

  • Methodological Answer : Perform solvatochromic studies to quantify solvent polarity effects (e.g., Kamlet-Taft parameters). Use kinetic profiling (stopped-flow spectroscopy) to compare reaction rates in aprotic vs. protic solvents. Computational solvation models (COSMO-RS) can predict solvent interactions with the oxadiazole ring, guiding solvent selection .

Future Directions

Q. What emerging technologies could revolutionize research on this compound?

  • Methodological Answer :
  • AI-driven autonomous labs : Robotic platforms for self-optimizing reactions.
  • Smart sensors : Real-time monitoring of intermediate species via Raman spectroscopy.
  • Blockchain for data integrity : Immutable recording of experimental conditions and results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.